1-(2-ethylphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(2-ETHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a benzodiazole moiety, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ETHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring is synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Pyrrolidinone Ring: The pyrrolidinone ring is introduced via a cyclization reaction involving a suitable amine and a carbonyl compound.
Substitution Reactions: The ethyl and methyl phenyl groups are attached through electrophilic aromatic substitution reactions using corresponding halides and a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-ETHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides (e.g., bromides, chlorides) with strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-ETHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anti-cancer drugs.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-ETHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety is known to interact with GABA receptors, while the pyrrolidinone ring may enhance binding affinity and specificity. The compound’s effects are mediated through modulation of signaling pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-METHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE
- 1-(2-ETHYLPHENYL)-4-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE
Uniqueness
1-(2-ETHYLPHENYL)-4-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both ethyl and methyl groups on the phenyl rings enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development.
Properties
Molecular Formula |
C27H27N3O |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-(2-ethylphenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H27N3O/c1-3-21-11-4-6-13-24(21)29-18-22(16-26(29)31)27-28-23-12-5-7-14-25(23)30(27)17-20-10-8-9-19(2)15-20/h4-15,22H,3,16-18H2,1-2H3 |
InChI Key |
LZVZXZCMFBCTCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC(=C5)C |
Origin of Product |
United States |
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